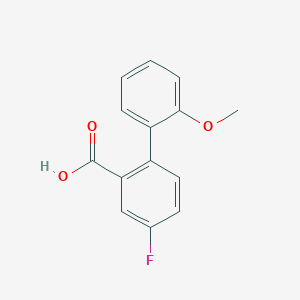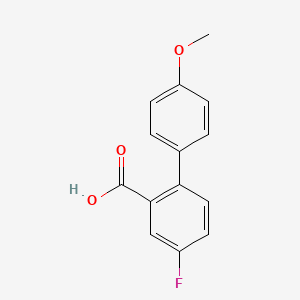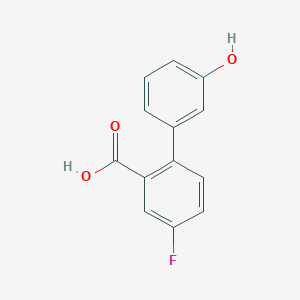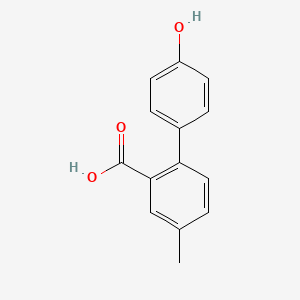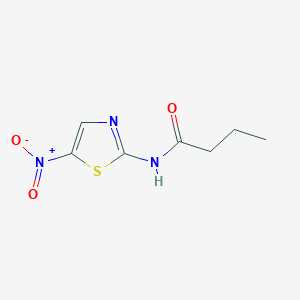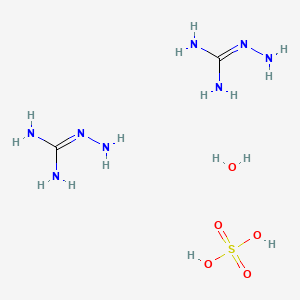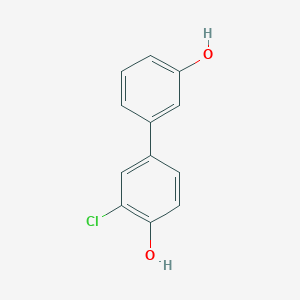
2-Chloro-4-(3-hydroxyphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(3-hydroxyphenyl)phenol, 95% (2C4HPP) is an organic compound with a wide range of applications in the scientific and industrial fields. It is a white crystalline solid with a melting point of approximately 160°C and a boiling point of approximately 250°C. It is soluble in organic solvents and has a wide range of uses in various industries. Its chemical formula is C6H4ClOH.
Applications De Recherche Scientifique
2-Chloro-4-(3-hydroxyphenyl)phenol, 95% has a wide range of applications in the scientific field, including as a reagent in chemical synthesis, as a catalyst in organic reactions, and as a fuel additive. It is also used in the production of pharmaceuticals, pesticides, and other industrial chemicals. Additionally, it has been used as a starting material for the synthesis of other compounds, such as 2-chloro-4-(3-hydroxyphenyl)benzoic acid and 2-chloro-4-(3-hydroxyphenyl)benzaldehyde.
Mécanisme D'action
2-Chloro-4-(3-hydroxyphenyl)phenol, 95% has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins and other inflammatory mediators. Inhibition of COX-2 has been found to reduce inflammation and pain in various conditions, including arthritis and other inflammatory diseases.
Biochemical and Physiological Effects
2-Chloro-4-(3-hydroxyphenyl)phenol, 95% has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has been found to reduce inflammation and pain by inhibiting the production of inflammatory mediators. Additionally, it has been found to have anti-oxidant properties, which may be beneficial in preventing cancer and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-4-(3-hydroxyphenyl)phenol, 95% is relatively easy to synthesize and is widely available in the laboratory. It is also relatively stable and has a wide range of applications in the scientific and industrial fields. However, it is important to note that 2-Chloro-4-(3-hydroxyphenyl)phenol, 95% is a highly reactive compound and should be handled with care. Additionally, it is important to note that 2-Chloro-4-(3-hydroxyphenyl)phenol, 95% is a highly toxic compound and should be handled with extreme caution.
Orientations Futures
Future research on 2-Chloro-4-(3-hydroxyphenyl)phenol, 95% may focus on further exploring its potential anti-inflammatory and anti-cancer properties. Additionally, further research may focus on exploring the potential of 2-Chloro-4-(3-hydroxyphenyl)phenol, 95% as a fuel additive, as a catalyst in organic reactions, and as a reagent in chemical synthesis. Further research may also focus on exploring the potential of 2-Chloro-4-(3-hydroxyphenyl)phenol, 95% as a starting material for the synthesis of other compounds. Additionally, further research may focus on exploring the potential of 2-Chloro-4-(3-hydroxyphenyl)phenol, 95% as a pharmaceutical or pesticide. Finally, further research may focus on exploring the potential of 2-Chloro-4-(3-hydroxyphenyl)phenol, 95% as an industrial chemical.
Méthodes De Synthèse
2-Chloro-4-(3-hydroxyphenyl)phenol, 95% can be synthesized from the reaction of 4-chlorophenol and 3-hydroxybenzoic acid in the presence of an acid catalyst. This reaction is typically carried out in aqueous solution at a temperature of 80-90°C. The reaction is exothermic and the reaction time is typically around 30 minutes. The yield of the reaction is typically around 95%.
Propriétés
IUPAC Name |
2-chloro-4-(3-hydroxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c13-11-7-9(4-5-12(11)15)8-2-1-3-10(14)6-8/h1-7,14-15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYWPRBHPJTLAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653502 |
Source


|
| Record name | 3'-Chloro[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
920283-79-0 |
Source


|
| Record name | 3'-Chloro[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

